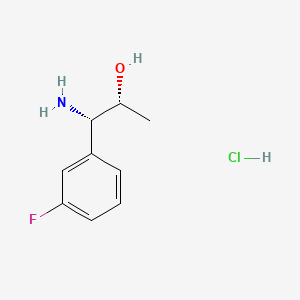
(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential use in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. The presence of both an amino group and a fluorophenyl group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3-fluorophenyl)propan-2-one.
Reduction: The ketone group in (3-fluorophenyl)propan-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonium chloride, under catalytic hydrogenation conditions.
Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization.
Hydrochloride Formation: Finally, the desired enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reduction and amination reactions are carried out in industrial reactors.
Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to obtain the desired enantiomer in high purity.
Purification: The final product is purified using recrystallization or other suitable purification methods to ensure high-quality standards.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group or the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonium chloride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: It is explored for its potential therapeutic applications in treating neurological disorders, such as depression and anxiety.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and transporters in the central nervous system.
Pathways Involved: It modulates the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered neuronal signaling and potential therapeutic effects.
Comparación Con Compuestos Similares
(1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL hydrochloride: A similar compound with the fluorine atom in a different position on the phenyl ring.
(1S,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL hydrochloride: A compound with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13ClFNO |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(3-fluorophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(12)9(11)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H/t6-,9-;/m1./s1 |
Clave InChI |
GWMFGVBEYHZXGP-SOWVLMPRSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=CC=C1)F)N)O.Cl |
SMILES canónico |
CC(C(C1=CC(=CC=C1)F)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




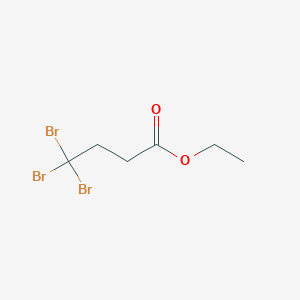
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
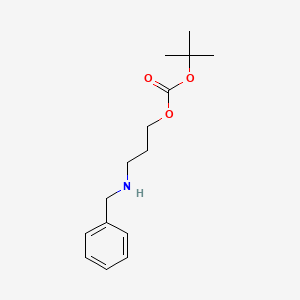
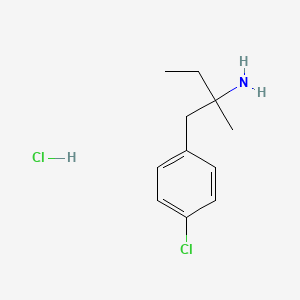
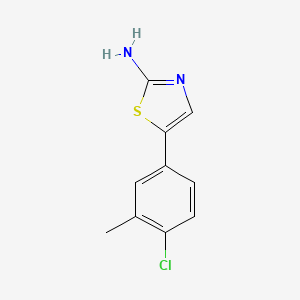
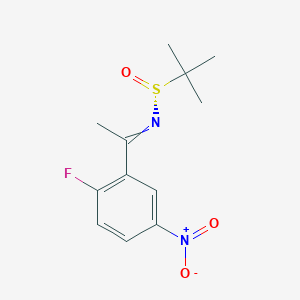
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
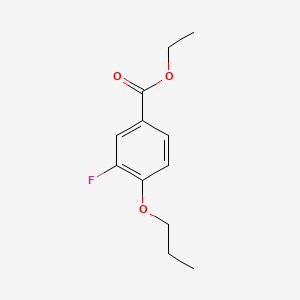

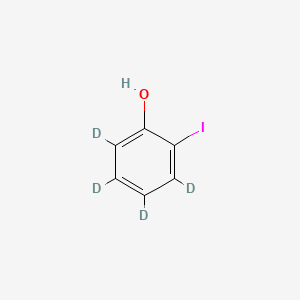
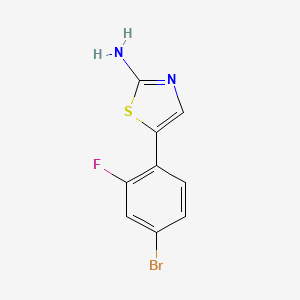
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
